molecular formula C13H18O3 B8569404 Ethyl-2-benzyloxybutyrate

Ethyl-2-benzyloxybutyrate

Cat. No.: B8569404
M. Wt: 222.28 g/mol
InChI Key: BIKNRGZCIFDDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-2-benzyloxybutyrate is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-phenylmethoxybutanoate

InChI

InChI=1S/C13H18O3/c1-3-12(13(14)15-4-2)16-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

BIKNRGZCIFDDTE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

As per scheme-12, ethyl-2-bromobutyrate (12-a) is reacted with benzyl alcohol in presence of potassium hydroxide in DMF at 25° C. to 35° C. up to 3 hr to provide ethyl-2-benzyloxybutyrate (12-b). Compound 12-b is treated with hydrazine hydrate in ethanol at reflux temperature to provide corresponding acid hydrazide compound 12-c. The compound 12-c is treated with 2-picolinic acid in the presence of dehydrating agent EDC along with HOBt and N-methyl morpholine in DMF at a temperature 0° C. to 30° C. for 1 hr to provide uncyclized compound 12-d. The compound 12-d is further treated with Lawesson's reagent in tetrahydrofuran at a reflux temperature for 4 hr to provide corresponding pyridinyl-1,3,4-thiadiazolyl compound 12-e. The compound 12-e is stirred with borontribromide in dichloromethane at a temperature ranging from 0° C. to 5° C. for 1 hr followed by at 35° C. for overnight, to provide corresponding pyridinyl-1,3,4-thadiazolyl propanol compound 12-f. The compound 12-f is treated with p-nitrophenylsulfonyl chloride in the presence triethylamine in a dichloromethane at a temperature ranging from 0° C. to 15° C. to provide corresponding p-nitrophenyl sulfonic acid ester compound 12-g.
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